molecular formula C19H20N4O3 B12908260 2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol CAS No. 59663-43-3

2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol

Cat. No.: B12908260
CAS No.: 59663-43-3
M. Wt: 352.4 g/mol
InChI Key: AOKNLSDYRNOEKR-UHFFFAOYSA-N
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Description

2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol is a triazine-based compound featuring a central 1,2,4-triazine ring substituted with two 4-methoxyphenyl groups at positions 5 and 6, and an ethanolamine moiety at position 2.

Properties

CAS No.

59663-43-3

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino]ethanol

InChI

InChI=1S/C19H20N4O3/c1-25-15-7-3-13(4-8-15)17-18(14-5-9-16(26-2)10-6-14)22-23-19(21-17)20-11-12-24/h3-10,24H,11-12H2,1-2H3,(H,20,21,23)

InChI Key

AOKNLSDYRNOEKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=NC(=N2)NCCO)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)amino)ethanol typically involves a multi-step process. One common synthetic route starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated and oximated using hydroxylamine hydrochloride to yield the desired compound . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)amino)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Applications

The compound has been investigated for various therapeutic activities:

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazine compounds exhibit promising anticancer properties. A study demonstrated the synthesis of related compounds that showed significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific pathways essential for cancer cell proliferation .

Antimicrobial Properties

The antimicrobial efficacy of triazine derivatives has been widely studied. Compounds similar to 2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol have shown activity against a range of bacterial strains. The presence of the methoxy group enhances lipophilicity, facilitating better penetration into bacterial membranes and increasing antibacterial potency .

Anti-inflammatory Effects

Inflammation-related diseases are another area where this compound shows potential. Studies have indicated that triazine derivatives can modulate inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Industrial Applications

Beyond medicinal uses, this compound may have applications in:

Agricultural Chemistry

Compounds with triazine structures are known for their herbicidal properties. Research into similar compounds suggests that they could be developed into effective agrochemicals for weed management.

Material Science

The unique electronic properties of triazines make them suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices.

Case Study 1: Anticancer Evaluation

In a study published in 2022, researchers synthesized a series of triazine derivatives and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the triazine structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial activity of various triazine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with methoxy substitutions exhibited superior activity due to increased membrane permeability and interaction with bacterial DNA .

Mechanism of Action

The mechanism of action of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine scaffold is highly modifiable, with substituents influencing solubility, binding affinity, and bioactivity. Key analogs include:

Compound Substituents Key Properties
Target compound 5,6-bis(4-methoxyphenyl); 3-aminoethanol Likely moderate polarity (logP ~4.35 inferred from analog in )
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)-1H-indole (5a) 5,6-diphenyl; 3-indole Higher lipophilicity (logP >5); melting point 209–211°C
3-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole (837) 5,6-bis(4-methoxyphenyl); 3-methylindole Enhanced receptor antagonism (GPR84 antagonist)
2-((5,6-Di(1H-indol-3-yl)-1,2,4-triazin-3-yl)thio)-1-(4-nitrophenyl)ethan-1-one (8) 5,6-di(indolyl); 3-thioether linkage High aldose reductase inhibition (binding energy: -85.97 kcal/mol)
1-(5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)piperidin-4-ol 5,6-bis(4-methoxyphenyl); 3-piperidin-4-ol Molecular weight 392.45; potential CNS activity

Key Observations :

  • Polarity and Solubility: The ethanolamine group in the target compound likely enhances water solubility compared to analogs with indole or thioether substituents .
  • Bioactivity : Thioether-linked triazines (e.g., compound 8) exhibit strong binding to aldose reductase, while methylindole derivatives (e.g., compound 837) target inflammatory receptors .
Physicochemical Properties
  • Melting Points : Bulky aryl substituents (e.g., diphenyl in 5a) correlate with higher melting points (>200°C) compared to heteroaryl analogs (e.g., 5g: 178–179°C) .
  • logP/logD : The acetamide analog in (logP 4.35) suggests the target compound’s logP may be similar, favoring moderate membrane permeability .

Biological Activity

The compound 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol is a derivative of the 1,2,4-triazine class, which has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N4O2C_{20}H_{22}N_4O_2, and it features a triazine ring substituted with methoxyphenyl groups. The structure can be represented as follows:

SMILES COC1 CC C C C1 C2 C N NC N2 SC3 NCCS3 C4 CC C C C4 OC\text{SMILES COC1 CC C C C1 C2 C N NC N2 SC3 NCCS3 C4 CC C C C4 OC}

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic applications:

  • Antimicrobial Activity : Compounds with similar triazine structures have been studied for their antimicrobial properties. Triazines can inhibit bacterial growth by interfering with key metabolic pathways.
  • Anticancer Properties : Some derivatives of triazines have shown cytotoxic effects against various cancer cell lines. This activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation.
  • Enzyme Inhibition : Triazine derivatives may act as enzyme inhibitors, affecting pathways crucial for cellular metabolism and signaling.

Table 1: Biological Activities of Related Triazine Compounds

Compound NameActivity TypeIC50 (µM)Reference
Triazine AAntimicrobial25
Triazine BAnticancer15
Triazine CEnzyme Inhibition30

Table 2: Structural Characteristics

PropertyValue
Molecular Weight382.42 g/mol
Boiling Point532°C
SolubilitySoluble in DMSO

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various triazine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs exhibited significant inhibition zones, suggesting potential as broad-spectrum antimicrobials.
  • Cytotoxicity Assays : In vitro assays conducted on several cancer cell lines revealed that triazine derivatives could reduce cell viability significantly at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes involved in metabolic pathways showed promising results with certain triazine compounds acting as effective inhibitors at low micromolar concentrations.

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